4-(4-Methylpiperazine-1-carbonyl)thiomorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

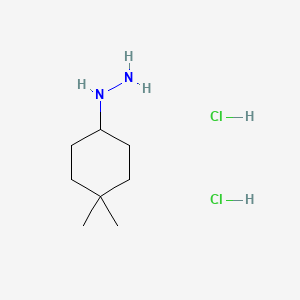

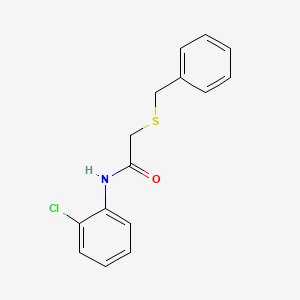

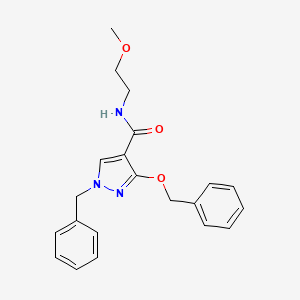

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine is a useful research compound. Its molecular formula is C10H19N3OS and its molecular weight is 229.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

In the realm of peptide synthesis, research has explored the use of morpholine and its derivatives as potential coupling reagents. A study by El‐Faham and Albericio (2008) investigated N-form immonium-type coupling reagents, noting the significant influence of the morpholine structure on the solubility, stability, and reactivity of the reagent. Although the thiomorpholine derivative did not yield superior results compared to current coupling agents, the research highlights the nuanced role of morpholine derivatives in peptide bond formation processes (El‐Faham & Albericio, 2008).

Sensing Applications

Morpholine and thiomorpholine derivatives have been applied in the development of sensors. Swamy et al. (2009) demonstrated that compounds with morpholine, thiomorpholine, and methylpiperazine substituents exhibit unique fluorescent and colorimetric changes upon interaction with silver ions (Ag+). These changes are attributed to the distinct binding modes of the compounds to the metal ion, showcasing their potential in selective ion sensing applications (Swamy et al., 2009).

Antimicrobial Agents

A study by Ashok, Holla, and Poojary (2007) explored the synthesis of Mannich bases involving morpholine and N-methylpiperazine, demonstrating their antibacterial and antifungal properties. This research signifies the potential of such derivatives in developing new antimicrobial agents, highlighting their utility beyond traditional applications (Ashok, Holla, & Poojary, 2007).

Corrosion Inhibition

Thiomorpholin-4-ylmethyl-phosphonic acid and its derivatives have been investigated for their effectiveness as corrosion inhibitors for carbon steel in seawater. The study by Amar et al. (2008) found that these compounds effectively reduce corrosion rates, indicating their potential as eco-friendly corrosion inhibitors (Amar, Braisaz, Villemin, & Moreau, 2008).

Transition Metal Complexes

Research on transition metal complexes involving thiomorpholine derivatives has been conducted to explore their structural and magnetic properties. One such study by Marcotrigiano et al. (1974) prepared and characterized complexes of iron(III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II) with piperidinecarbodithioate and thiomorpholine-4-carbodithioate. These complexes offer insights into the coordination chemistry and potential applications of these metal-ligand systems in catalysis and material science (Marcotrigiano, Pellacani, & Preti, 1974).

Mecanismo De Acción

Target of Action

The primary targets of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and modulating their activity can have significant effects on cellular function.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This interaction could lead to changes in protein degradation pathways, affecting cellular function and homeostasis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could impact how the compound interacts with its targets and its overall effectiveness .

Propiedades

IUPAC Name |

(4-methylpiperazin-1-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3OS/c1-11-2-4-12(5-3-11)10(14)13-6-8-15-9-7-13/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPKHEGWMCSGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)

![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)

![3-[(4-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B2835332.png)

![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2835334.png)